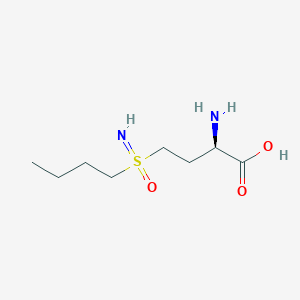

D-Buthionine-(S,R)-sulfoximine

Description

Propriétés

IUPAC Name |

(2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-SKKCEABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424955 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113158-69-3 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Buthionine Sulfoximine (BSO)

Abstract

This technical guide provides an in-depth examination of Buthionine Sulfoximine (BSO), a pivotal tool in redox biology and cancer research. We will dissect its core mechanism as a specific and irreversible inhibitor of glutathione biosynthesis, detailing the stereochemistry, the molecular interaction with its target enzyme, γ-glutamylcysteine synthetase (GCS), and the profound cellular sequelae of the resulting glutathione depletion. This guide moves beyond a simple recitation of facts to explain the causal biochemistry, empowering researchers to design, execute, and interpret experiments with a commanding understanding of the underlying principles. We will explore the downstream consequences of BSO-induced oxidative stress, including the induction of apoptosis and the modulation of key signaling pathways. Furthermore, we will present its primary application as a chemosensitizing and radiosensitizing agent, supported by quantitative data and detailed, field-proven experimental protocols.

Introduction: The Central Role of Glutathione in Cellular Defense

Glutathione (γ-L-glutamyl-L-cysteinylglycine; GSH) is the most abundant non-protein thiol within mammalian cells, establishing it as the cornerstone of the cellular antioxidant defense system.[1] Its functions are multifaceted, including the direct neutralization of reactive oxygen species (ROS), detoxification of xenobiotics and carcinogens through conjugation reactions catalyzed by glutathione S-transferases (GSTs), and maintenance of the redox state of protein sulfhydryl groups.[2]

In the context of oncology, elevated intracellular GSH levels are frequently implicated in resistance to chemotherapy and radiation therapy.[3][4] Many cytotoxic agents, particularly alkylating agents and platinum-based drugs, are either directly detoxified by GSH or their therapeutic efficacy is blunted by the cell's robust antioxidant capacity.[3] Therefore, the strategic depletion of intracellular GSH presents a compelling therapeutic approach to overcome drug resistance and enhance the efficacy of anticancer treatments. Buthionine sulfoximine has emerged as the canonical agent to achieve this goal.[2][4]

Buthionine Sulfoximine (BSO): An Irreversible Inhibitor of GSH Synthesis

BSO is a synthetic amino acid analog that acts as a potent and highly specific inhibitor of γ-glutamylcysteine synthetase (GCS; also known as glutamate-cysteine ligase, GCL), the first and rate-limiting enzyme in the de novo synthesis of glutathione.[3][5]

Stereochemistry and Activity

BSO exists as four stereoisomers. The biological activity resides almost exclusively in the L-buthionine configuration. The commonly used research compound, L-Buthionine-(S,R)-sulfoximine, is a mixture of two diastereomers at the sulfur atom (S and R).[6] Conversely, D-Buthionine-sulfoximine isomers are very weak or ineffective inhibitors of GCS.[6] It is critical for researchers to note that while often referred to simply as "BSO," the scientifically precise and active compound is L-BSO.

Core Mechanism: Irreversible Inhibition of γ-Glutamylcysteine Synthetase

The synthesis of GSH is a two-step, ATP-dependent process. The first, rate-limiting step, catalyzed by GCS, involves the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine to form γ-glutamylcysteine.

BSO functions as a transition-state analog inhibitor. The enzyme, GCS, mistakes BSO for glutamate and, in the presence of MgATP, catalyzes the phosphorylation of the sulfoximine nitrogen of BSO.[6] This forms a tightly bound, phosphorylated intermediate, BSO-phosphate, which remains sequestered at the enzyme's active site.[6] This binding is essentially irreversible under physiological conditions, leading to a profound and sustained inactivation of GCS.[6][7] Consequently, the cell's ability to synthesize new GSH is blocked, and as existing GSH is consumed through normal cellular processes, its intracellular concentration progressively declines.[8]

Cellular Consequences of GSH Depletion

The inhibition of GCS by BSO sets off a cascade of events, fundamentally altering the cell's redox balance and rendering it vulnerable to stress.

Increased Oxidative Stress

With diminished GSH levels, the cell's primary defense against ROS is compromised. ROS, generated as byproducts of normal metabolism or in response to external stimuli like chemotherapy and radiation, accumulate to toxic levels. This leads to oxidative damage to lipids (lipid peroxidation), proteins, and nucleic acids.[9] BSO-induced GSH depletion has been shown to significantly increase ROS generation in various cell types.[9][10] This unchecked oxidative stress is a key driver of the subsequent cellular responses.

Induction of Apoptosis

Sustained GSH depletion and the resulting oxidative stress are potent triggers for programmed cell death, or apoptosis.[9][11] The sequence of events often involves:

-

Mitochondrial Disruption: Increased ROS can damage mitochondrial membranes, leading to a loss of mitochondrial transmembrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytosol.[10]

-

Signaling Pathway Activation: BSO-induced GSH loss can activate specific signaling cascades. For instance, the activation and translocation of Protein Kinase C-delta (PKC-δ) has been identified as a critical event linking GSH depletion to ROS generation and apoptosis in certain cell models.[9][11]

-

Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, leading to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[9][10]

Application: Sensitization to Cancer Therapies

The most significant application of BSO in research and clinical development is its use as a sensitizing agent to enhance the cytotoxicity of conventional cancer treatments.[2][3][4]

Chemosensitization

By depleting GSH, BSO lowers the threshold for cytotoxicity for numerous chemotherapeutic drugs, particularly those that are detoxified by GSH or that kill cells by inducing oxidative stress.[3][8] This effect is pronounced for alkylating agents (e.g., melphalan) and platinum compounds (e.g., cisplatin, carboplatin).[3][8][12] In vitro studies consistently show that pre-treatment with BSO can restore sensitivity in drug-resistant cell lines and potentiate drug effects in sensitive ones.[12][13]

Radiosensitization

GSH plays a role in mitigating the damage caused by ionizing radiation, which generates free radicals. Depletion of GSH with BSO can increase the sensitivity of tumor cells to radiation, particularly under hypoxic conditions often found in solid tumors.[8][12]

Quantitative Effects of BSO-Mediated Sensitization

The following table summarizes representative data on the impact of BSO on cellular GSH levels and its ability to sensitize cancer cells to treatment.

| Cell Line | BSO Concentration & Duration | % GSH Depletion | Sensitizing Agent | Dose Modifying Factor (DMF) / Effect | Reference |

| EMT6/SF (Mouse Mammary) | 50 µM for 12-14 hr | >95% | Melphalan (L-PAM) | DMF = 6.5 (hypoxic) | [8] |

| EMT6/SF (Mouse Mammary) | 50 µM for 12-14 hr | >95% | Cisplatin (DDP) | DMF = 1.4 (aerated) | [8] |

| SNU-1 (Human Stomach) | 1 mM for 48 hr | 75.7% | Cisplatin | Significant increase in cytotoxicity | [12] |

| OVCAR-3 (Human Ovarian) | 1 mM for 48 hr | 74.1% | Carboplatin | Significant increase in cytotoxicity | [12] |

| ZAZ & M14 (Melanoma) | 50 µM for 48 hr | ~95% | BCNU | Synergistic enhancement of activity | [7] |

Dose Modifying Factor (DMF): The ratio of the dose of a therapeutic agent required to achieve a given effect without BSO to the dose required to achieve the same effect with BSO. A DMF > 1 indicates sensitization.

Methodologies and Experimental Protocols

The following protocols are provided as a guide for typical in vitro applications of BSO. These should be optimized for specific cell lines and experimental aims.

Protocol: Induction of GSH Depletion in Cell Culture

This protocol describes the basic procedure for treating cultured cells with BSO to deplete intracellular GSH prior to experimental assays.

-

Cell Plating: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/GSH analysis) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.

-

BSO Preparation: Prepare a sterile stock solution of L-Buthionine-(S,R)-sulfoximine (e.g., 100 mM in sterile water or PBS). Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Treatment: Remove the existing culture medium from the cells. Add fresh medium containing the desired final concentration of BSO. A typical starting concentration range is 20 µM to 1 mM.[8][12] The duration of treatment is critical; GSH depletion occurs over time, with significant depletion often observed within 2-4 hours and maximal depletion occurring between 12 and 48 hours.[5][8] A time-course experiment is recommended to determine the optimal incubation time for the specific cell line.

-

Control: Always include a vehicle control group (cells treated with medium containing the same volume of solvent used for the BSO stock, e.g., water or PBS).

-

Proceed to Downstream Assays: After the BSO incubation period, cells are ready for subsequent treatments (e.g., chemotherapy) or analysis (e.g., GSH measurement, viability assay).

Protocol: Measurement of Total Glutathione (Tietze's Recycling Assay)

This spectrophotometric assay is a reliable method for quantifying total glutathione (GSH + GSSG). It is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.

-

Reagent Preparation:

-

Lysis Buffer: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.5.

-

Deproteinization Agent: 5% (w/v) 5-Sulfosalicylic acid (SSA).

-

Assay Buffer: 100 mM sodium phosphate buffer with 5 mM EDTA, pH 7.5.

-

DTNB Solution: 6 mM DTNB in Assay Buffer.

-

Glutathione Reductase (GR) Solution: 200 units/mL in Assay Buffer.

-

NADPH Solution: 4 mg/mL NADPH in Assay Buffer.

-

-

Sample Preparation:

-

Harvest cells (e.g., by scraping or trypsinization) and wash twice with ice-cold PBS.

-

Count cells to normalize results later.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

-

Add an equal volume of 5% SSA to the lysate, vortex, and incubate on ice for 10 minutes to precipitate proteins.[14]

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the glutathione.

-

-

Assay Procedure (96-well plate format):

-

Prepare a GSH standard curve (e.g., 0-50 µM) by diluting a known GSH stock in Lysis Buffer containing 2.5% SSA.

-

In each well, add:

-

120 µL Assay Buffer

-

20 µL sample supernatant or GSH standard

-

20 µL NADPH Solution

-

20 µL DTNB Solution

-

-

Mix and incubate at room temperature for 5 minutes.

-

Initiate the reaction by adding 20 µL of Glutathione Reductase solution to each well.

-

Immediately measure the rate of change in absorbance at 412 nm over 5-10 minutes using a microplate reader.

-

-

Data Analysis: Calculate the rate of TNB formation (ΔAbs/min) for each sample and standard. Plot the standard curve and determine the glutathione concentration in the samples. Normalize the results to the initial cell number or protein concentration.

Conclusion and Future Directions

D-Buthionine-(S,R)-sulfoximine is a powerful and specific biochemical tool that has been instrumental in elucidating the myriad roles of glutathione in cellular physiology and pathophysiology. Its mechanism as an irreversible inhibitor of GCS is well-characterized, providing a reliable method for inducing a state of GSH deficiency. This has proven particularly valuable in cancer research, where BSO-mediated GSH depletion can effectively sensitize resistant tumor cells to chemotherapy and radiation. While clinical applications have been limited by systemic toxicity, BSO remains an indispensable agent in preclinical studies aimed at understanding and overcoming glutathione-mediated drug resistance. Future research may focus on targeted delivery systems for BSO or the development of novel GCS inhibitors with improved therapeutic indices.

References

-

Title: Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ Source: NIH URL: [Link]

-

Title: Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation Source: PubMed URL: [Link]

-

Title: L-S,R-buthionine sulfoximine: historical development and clinical issues Source: PubMed URL: [Link]

-

Title: Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line Source: PubMed URL: [Link]

-

Title: Glutathione depression alters cellular mechanisms of skeletal muscle fatigue in early stage of recovery and prolongs force depression in late stage of recovery Source: American Physiological Society URL: [Link]

-

Title: Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies Source: PubMed URL: [Link]

-

Title: The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation Source: PubMed URL: [Link]

-

Title: Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines Source: NIH URL: [Link]

-

Title: Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection Source: PubMed URL: [Link]

-

Title: Determination of γ-Glutamylcysteine Synthetase and Glutathione Synthetase Activity by HPLC Source: Taylor & Francis Online URL: [Link]

-

Title: Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice Source: Carcinogenesis | Oxford Academic URL: [Link]

-

Title: Assay of the glutathione-synthesizing enzymes by high-performance liquid chromatography Source: PubMed URL: [Link]

-

Title: Inhibition of -glutamylcysteine synthetase by L-buthionine- S,R -sulfoximine (BSO) Source: ResearchGate URL: [Link]

-

Title: Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung Source: PubMed URL: [Link]

-

Title: Mechanism of action, metabolism and toxicity of buthionine sulfoximine and its higher analogs, potent inhibitors of glutathione synthesis Source: ResearchGate URL: [Link]

-

Title: Measurement of gamma-glutamyl transpeptidase and gamma-glutamylcysteine synthetase activities in cells Source: PubMed URL: [Link]

-

Title: Glutathione depletion in survival and apoptotic pathways Source: PMC - NIH URL: [Link]

-

Title: Determination of Reduced and Total Glutathione Content in Extremophilic Microalga Galdieria phlegrea Source: Bio-protocol URL: [Link]

-

Title: The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine Source: PMC - NIH URL: [Link]

-

Title: Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma Source: PubMed URL: [Link]

Sources

- 1. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

A Technical Guide to Buthionine Sulfoximine (BSO): From Rational Design to a Cornerstone of Glutathione Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Buthionine sulfoximine (BSO) is a potent and highly specific synthetic inhibitor of the enzyme γ-glutamylcysteine synthetase, the rate-limiting step in the biosynthesis of glutathione.[1] Its discovery was a landmark achievement in the field of amino acid biochemistry, providing an indispensable tool to probe the myriad functions of glutathione in cellular processes. This guide delves into the historical context of BSO's development, its mechanism of action, foundational experimental protocols for its use, and its extensive applications in biomedical research, particularly in oncology.

Chapter 1: The Central Role of Glutathione in Cellular Homeostasis

Glutathione (γ-L-glutamyl-L-cysteinylglycine; GSH) is the most abundant non-protein thiol in eukaryotic cells, with concentrations in the cytosol ranging from 0.5 to 10 millimolar.[2][3] First identified in yeast by J. de Rey-Pailhade in 1888 and later named "philothion" for its sulfur content, its correct tripeptide structure was established in 1935.[4][5][6]

GSH is a cornerstone of cellular defense and metabolism, participating in:

-

Antioxidant Defense: As a primary scavenger of reactive oxygen species (ROS), GSH directly neutralizes free radicals. It is also a critical cofactor for enzymes like glutathione peroxidase.[6]

-

Detoxification: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to a wide array of xenobiotics, including chemotherapeutic agents, facilitating their excretion.[3]

-

Redox Homeostasis: The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular oxidative stress.[3]

-

Metabolic Regulation: GSH is involved in the synthesis of proteins and DNA, enzyme activity, and amino acid transport.[2]

The synthesis of GSH occurs in two sequential, ATP-dependent steps catalyzed by γ-glutamylcysteine synthetase (GCS) and glutathione synthetase (GS). The formation of γ-glutamylcysteine by GCS is the rate-limiting step and is subject to feedback inhibition by GSH itself to prevent over-accumulation.[4] Given its critical role, the ability to specifically modulate GSH levels became a significant goal for researchers.

Chapter 2: The Scientific Quest for a Specific GCS Inhibitor

In the mid-20th century, the biochemical importance of glutathione was becoming increasingly clear.[5] Researchers needed a tool to deplete cellular GSH to understand its functions and to potentially overcome GSH-mediated resistance in contexts like cancer therapy. Early methods for GSH depletion, such as using diethyl maleate, were non-specific and had other confounding cellular effects.[7]

The focus turned to the rational design of an inhibitor for GCS, the key regulatory point in GSH synthesis. The pioneering work of Dr. Alton Meister and his colleagues on amino acid and glutathione metabolism laid the essential groundwork for this endeavor.[5][8] Their research into the enzyme glutamine synthetase had previously shown that methionine sulfoximine could act as a potent inhibitor by mimicking a transition-state intermediate of the enzymatic reaction.[8][9] This principle of creating mechanism-based, irreversible inhibitors provided the intellectual framework for targeting GCS.

Chapter 3: The Discovery of Buthionine Sulfoximine

Building on their expertise, Meister's group synthesized a series of analogs of methionine sulfoximine with the goal of creating a specific inhibitor for GCS that would not significantly affect the structurally similar glutamine synthetase.[8] The key insight was that the S-alkyl group of the sulfoximine could be designed to bind to the site on the GCS enzyme that normally accommodates the acceptor amino acid (cysteine).[10][11]

Their systematic investigation revealed that increasing the length of the S-alkyl chain enhanced the inhibitory potency against GCS. This led to the synthesis of buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) , which was found to be approximately 100 times more effective at inhibiting GCS than methionine sulfoximine and, crucially, did not inhibit glutamine synthetase or cause the convulsions associated with it.[10][11] The discovery, published in 1979, marked the advent of a powerful and specific tool for manipulating cellular glutathione levels.[11]

Chapter 4: Mechanism of Action: Irreversible Inhibition of GCS

Buthionine sulfoximine is a mechanism-based, irreversible inhibitor of γ-glutamylcysteine synthetase.[12][13] Its action is a sophisticated example of chemical biology, where the inhibitor hijacks the enzyme's own catalytic mechanism to achieve inactivation.

The process unfolds as follows:

-

Binding: BSO enters the active site of the GCS enzyme, occupying the binding sites for both glutamate and cysteine.

-

Phosphorylation: In a manner analogous to the normal reaction with glutamate, the enzyme utilizes a molecule of ATP to phosphorylate the sulfoximine nitrogen of BSO.

-

Irreversible Adduct Formation: The resulting phosphorylated BSO intermediate is a highly stable, transition-state analog that binds tightly and essentially irreversibly to the active site, thereby inactivating the enzyme.

This specific, covalent modification prevents the enzyme from catalyzing the first step of GSH synthesis, leading to a progressive and profound depletion of the cellular GSH pool.[14]

Caption: Mechanism of BSO-mediated irreversible inhibition of GCS.

Chapter 5: Foundational Experimental Protocols

The use of BSO in a research setting requires careful planning and validation. Below are foundational protocols for its application in cell culture and in vivo models.

Protocol 5.1: Inducing GSH Depletion in Cell Culture with BSO

This protocol provides a general framework for depleting GSH in adherent or suspension cell lines.

Objective: To achieve >90% depletion of intracellular GSH for downstream functional assays.

Materials:

-

Cell line of interest in appropriate culture medium.

-

L-Buthionine-(S,R)-sulfoximine (BSO), powder (e.g., from Cayman Chemical, STEMCELL Technologies).[12][15]

-

Sterile PBS (pH 7.2) or culture medium for stock solution.

-

Sterile microcentrifuge tubes and filters (0.22 µm).

Methodology:

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of BSO in sterile PBS or serum-free medium. Causality Note: Preparing a concentrated stock allows for minimal perturbation of the culture volume and concentration of media components.

-

Warm the solvent to 37°C to aid dissolution. Vortex thoroughly.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store aliquots at -20°C. BSO is stable for several months when stored correctly.[12]

-

-

Determining Optimal BSO Concentration and Time:

-

Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

-

Treat cells with a range of BSO concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM). Causality Note: Different cell lines exhibit varying sensitivities and rates of GSH turnover; therefore, an initial dose-response experiment is critical.[16]

-

Incubate for various time points (e.g., 12, 24, 48, 72 hours).

-

At each time point, harvest the cells and measure intracellular GSH levels (see Protocol 5.2).

-

Validation: Identify the lowest concentration and shortest time required to achieve the desired level of GSH depletion (typically >90%) without inducing significant cytotoxicity from BSO alone. A 24-hour exposure to 100 µM BSO is a common starting point.[16]

-

-

Experimental Treatment:

-

Once the optimal conditions are determined, treat experimental cell populations with the selected BSO concentration and duration prior to your primary experimental treatment (e.g., chemotherapy drug, radiation).

-

Insight: For experiments testing chemosensitization, continuous exposure to BSO may be more effective than pre-treatment alone, as it prevents GSH resynthesis after the initial insult.[16]

-

Protocol 5.2: Measurement of Cellular Glutathione Levels

This protocol describes a common method for quantifying GSH.

Objective: To quantify intracellular GSH levels to validate depletion by BSO.

Materials:

-

Cell pellets from control and BSO-treated cultures.

-

Metaphosphoric acid (MPA) or similar protein-precipitating acid.

-

Glutathione Assay Kit (colorimetric or fluorometric, commercially available).

-

Microplate reader.

Methodology:

-

Sample Preparation:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation. Count the cells to normalize the results.

-

Wash the cell pellet twice with ice-cold PBS to remove extracellular GSH.

-

Lyse the cells and precipitate proteins using a cold acid (e.g., MPA). Causality Note: Acidic precipitation is crucial to stabilize GSH and prevent its rapid oxidation, while also removing proteins that interfere with the assay.

-

Centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the protein debris.

-

-

GSH Quantification:

-

Collect the supernatant, which contains the cellular GSH.

-

Perform the GSH assay on the supernatant according to the manufacturer's instructions. These assays are typically based on the reaction of GSH with a chromophore like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

-

Data Analysis:

-

Calculate the GSH concentration based on a standard curve.

-

Normalize the GSH concentration to the cell number or protein content of the original lysate.

-

Express the results for BSO-treated samples as a percentage of the untreated control.

-

Caption: Experimental workflow for optimizing BSO-mediated GSH depletion.

Chapter 6: BSO as a Research Tool and Therapeutic Agent

The development of BSO has had a profound impact on multiple fields of research.

Oncology Research

Elevated GSH levels are a well-documented mechanism of resistance to chemotherapy and radiation.[17][18] Tumor cells use GSH to detoxify alkylating agents (e.g., melphalan) and platinum compounds (e.g., cisplatin) and to mitigate the oxidative damage induced by radiation.[19][20]

BSO has been extensively studied as a chemosensitizing and radiosensitizing agent.[14][17] By depleting tumor cell GSH, BSO can:

-

Enhance Cytotoxicity: Pre-treatment with BSO has been shown to significantly increase the cell-killing effects of various chemotherapeutic drugs in preclinical models.[19][20]

-

Reverse Drug Resistance: BSO can re-sensitize drug-resistant cancer cell lines to therapies they previously evaded.[17][18]

This promising preclinical activity led to numerous Phase I and II clinical trials.[1] These trials demonstrated that BSO could be administered safely to patients and could achieve profound GSH depletion in tumors, particularly with continuous infusion schedules.[21][22] While BSO has not yet become a standard-of-care agent, these studies validated the principle of targeting GSH metabolism and paved the way for ongoing research into next-generation inhibitors and combination therapies.[1][23]

Fundamental Biology Research

Beyond oncology, BSO has been an invaluable tool for elucidating the fundamental roles of GSH in:

-

Oxidative Stress and Cell Death: Studies using BSO have helped to define the roles of GSH in protecting against various cellular stressors and in modulating programmed cell death pathways like apoptosis and ferroptosis.[12][13]

-

Toxicology: BSO is used to investigate the mechanisms of xenobiotic-induced toxicities, confirming whether a compound's harmful effects are mediated by GSH depletion.[7]

-

Immunology and Neuroscience: Researchers have used BSO to explore the importance of GSH in immune cell function and in protecting neurons from oxidative damage.

Chapter 7: Limitations and Future Directions

Despite its utility, BSO has limitations. Its clinical application has been hampered by the need for continuous intravenous infusion to maintain GSH depletion and by the potential for increased toxicity to normal tissues, such as bone marrow, when combined with chemotherapy.[21][24]

Future research is focused on developing more targeted delivery systems for BSO or creating next-generation GCS inhibitors with improved pharmacokinetic properties. The story of buthionine sulfoximine serves as a powerful testament to the success of rational, mechanism-based drug design and remains a cornerstone of research into glutathione metabolism and cancer therapy.

References

-

Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies. (2023). Journal of Toxicology and Environmental Health, Part B: Critical Reviews, 26(8), 417-441. [Link]

-

Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies. (2023). PubMed. [Link]

-

Phase I clinical trial of intravenous L-buthionine sulfoximine and melphalan: an attempt at modulation of glutathione. (1994). Journal of Clinical Oncology, 12(1), 19-26. [Link]

-

Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies. (2023). ResearchGate. [Link]

-

Phase I clinical trial of intravenous L-buthionine sulfoximine and melphalan: an attempt at modulation of glutathione. (1994). American Society of Clinical Oncology. [Link]

-

L-S,R-buthionine sulfoximine: historical development and clinical issues. (1996). Seminars in Oncology, 23(4 Suppl 8), 40-6. [Link]

-

Buthionine sulfoximine. (n.d.). Wikipedia. [Link]

-

The Glutathione Story. (n.d.). Glutathione.com. [Link]

-

Learn how Buthionine Inhibits Cancer Cells. (n.d.). Aviva Systems Biology. [Link]

-

Phase I Study of Continuous-Infusion l-S,R-Buthionine Sulfoximine With Intravenous Melphalan. (1996). Journal of the National Cancer Institute, 88(22), 1657-1663. [Link]

-

A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma. (2012). Pediatric Blood & Cancer, 59(5), 812-818. [Link]

-

The Glutathione System: A Journey from Cyanobacteria to Higher Eukaryotes. (2022). International Journal of Molecular Sciences, 23(19), 11858. [Link]

-

Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. (1991). Journal of the Korean Cancer Association, 23(1), 46-55. [Link]

-

Alton Meister, 1922-1995. (n.d.). Slideshare. [Link]

-

The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. (1984). Biochemical Pharmacology, 33(19), 2989-94. [Link]

-

Buthionine sulfoximine induction of gamma-L-glutamyl-L-cysteine synthetase gene expression, kinetics of glutathione depletion and resynthesis, and modulation of carmustine-induced DNA-DNA cross-linking and cytotoxicity in human glioma cells. (1996). Molecular Pharmacology, 49(6), 1011-9. [Link]

-

Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). (1979). The Journal of Biological Chemistry, 254(16), 7558-60. [Link]

-

The Discovery of Glutathione Peroxidases: Milestones in Understanding the Biological Role of Selenium und Sulfur. (2023). Royal Society of Chemistry. [Link]

-

Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). (1979). ResearchGate. [Link]

-

Glutathione. (n.d.). Wikipedia. [Link]

-

GLUTATHIONE. (n.d.). Regulations.gov. [Link]

-

Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. (1969). Biochemistry, 8(6), 2422-6. [Link]

-

Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells. (1986). Investigational New Drugs, 4(4), 305-13. [Link]

Sources

- 1. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Glutathione - Wikipedia [en.wikipedia.org]

- 4. The Glutathione System: A Journey from Cyanobacteria to Higher Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Glutathione Story [theglutathioneman.com]

- 6. codeage.com [codeage.com]

- 7. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alton Meister, 1922-1995 | PDF [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.stemcell.com [cdn.stemcell.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. agscientific.com [agscientific.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Scholars@Duke publication: Buthionine sulfoximine induction of gamma-L-glutamyl-L-cysteine synthetase gene expression, kinetics of glutathione depletion and resynthesis, and modulation of carmustine-induced DNA-DNA cross-linking and cytotoxicity in human glioma cells. [scholars.duke.edu]

- 17. researchgate.net [researchgate.net]

- 18. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phase I clinical trial of intravenous L-buthionine sulfoximine and melphalan: an attempt at modulation of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ascopubs.org [ascopubs.org]

The Role of Buthionine Sulfoximine (BSO) in Inducing Oxidative Stress: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of L-buthionine-(S,R)-sulfoximine (BSO) as a potent and specific tool for inducing oxidative stress in experimental models. We will delve into the fundamental mechanism of BSO-mediated glutathione (GSH) depletion, outline its significant downstream consequences on cellular redox homeostasis, and provide detailed, field-proven protocols for its application and the subsequent measurement of oxidative stress markers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage BSO as a reliable method to investigate the multifaceted roles of oxidative stress in various biological and pathological processes.

Introduction: The Central Role of Glutathione in Cellular Defense

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining cellular redox homeostasis.[1][2] Its significance stems from its ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), act as a cofactor for antioxidant enzymes like glutathione peroxidases (GPxs), and maintain the reduced state of protein thiols.[2][3] A decline in intracellular GSH levels can render cells vulnerable to oxidative damage, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[2][4][5][6] Therefore, the ability to experimentally manipulate intracellular GSH concentrations is a powerful tool for studying the impact of oxidative stress.

Mechanism of Action: How BSO Induces Glutathione Depletion

L-buthionine-(S,R)-sulfoximine (BSO) is a synthetic amino acid that acts as a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[5][7][8][9] This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of GSH, the ligation of glutamate and cysteine to form γ-glutamylcysteine.[3][10][11] By irreversibly inhibiting γ-GCS, BSO effectively blocks the production of new GSH molecules, leading to a progressive depletion of the intracellular GSH pool.[7][12][13]

The Glutathione Synthesis Pathway and BSO's Point of Intervention

The synthesis of glutathione is a two-step enzymatic process that occurs in the cytosol.[3]

-

Step 1: Formation of γ-Glutamylcysteine: Catalyzed by γ-GCS, this step is the primary regulatory point of GSH synthesis.[3] BSO specifically targets and irreversibly binds to this enzyme.[7][12]

-

Step 2: Addition of Glycine: Glutathione synthetase (GS) then adds a glycine residue to γ-glutamylcysteine, forming the final glutathione molecule.[3][11]

The specificity of BSO for γ-GCS makes it a clean and reliable tool for inducing GSH depletion without directly affecting other major antioxidant pathways.[13]

Caption: BSO inhibits γ-GCS, the rate-limiting enzyme in GSH synthesis.

Downstream Consequences of BSO-Induced Glutathione Depletion

The depletion of GSH by BSO triggers a cascade of cellular events, primarily centered around the disruption of redox balance and the accumulation of oxidative damage.

Increased Oxidative Stress

With diminished GSH levels, cells lose a primary line of defense against ROS. This leads to an accumulation of various reactive species, resulting in oxidative damage to key macromolecules.[7][12][14] This increased oxidative stress is a central consequence of BSO treatment and is the basis for its use in research.

Alterations in Antioxidant Enzyme Activity

The cellular response to BSO-induced GSH depletion can involve compensatory changes in other antioxidant enzymes. For instance, studies have shown that BSO treatment can affect the activities of superoxide dismutase (SOD), catalase, and glutathione peroxidase.[2][7][14] However, the specific responses can be cell-type and context-dependent.

Sensitization to Other Stressors

A critical application of BSO is its ability to sensitize cells to other treatments, particularly chemotherapy and radiation therapy in cancer research.[7][8][9][15][16][17] Many cancer cells have elevated GSH levels, which contributes to drug resistance.[8][17] By depleting GSH, BSO can enhance the efficacy of cytotoxic agents that rely on the generation of ROS for their therapeutic effect.[9][16]

Induction of Cell Death Pathways

Prolonged or severe GSH depletion can overwhelm cellular repair mechanisms and trigger programmed cell death (apoptosis) or other forms of cell death, such as ferroptosis.[5][18][19][20][21][22] The accumulation of oxidative damage, particularly lipid peroxidation, is a key driver of these processes.[7][22]

Experimental Workflow for Studying BSO-Induced Oxidative Stress

A well-designed experiment is crucial for obtaining reliable and interpretable data. The following workflow provides a comprehensive approach to studying BSO-induced oxidative stress.

Caption: A typical experimental workflow for studying BSO-induced oxidative stress.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell type or animal model.

BSO Treatment of Cultured Cells

Objective: To deplete intracellular GSH in a controlled manner.

Materials:

-

L-buthionine-(S,R)-sulfoximine (BSO)

-

Appropriate cell culture medium and supplements

-

Sterile PBS

Protocol:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

BSO Preparation: Prepare a stock solution of BSO in sterile water or PBS. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A typical starting range for in vitro studies is 0.1-2 mM.[15][23]

-

Treatment: Remove the existing medium from the cells and replace it with the BSO-containing medium.

-

Incubation: Incubate the cells for a predetermined duration. The time required for significant GSH depletion can range from a few hours to over 24 hours, depending on the cell type and BSO concentration.[2][15][23]

-

Harvesting: After incubation, wash the cells with PBS and proceed with downstream assays.

Measurement of Total Glutathione

Objective: To quantify the extent of GSH depletion following BSO treatment.

Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.

Materials:

-

DTNB solution

-

Glutathione reductase

-

NADPH

-

Cell lysis buffer

-

GSH standards

Protocol:

-

Sample Preparation: Lyse the BSO-treated and control cells and collect the supernatant.

-

Standard Curve: Prepare a standard curve using known concentrations of GSH.

-

Reaction Mixture: In a 96-well plate, add the cell lysate, DTNB, glutathione reductase, and NADPH.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals.

-

Calculation: Determine the GSH concentration in the samples by comparing the rate of TNB formation to the standard curve.

Detection of Intracellular ROS

Objective: To measure the increase in ROS levels following BSO treatment.

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Materials:

-

DCFDA (or other suitable ROS-sensitive probes like Dihydroethidium for superoxide)

-

Cell culture medium without phenol red

-

PBS

Protocol:

-

BSO Treatment: Treat cells with BSO as described in section 5.1.

-

Dye Loading: Wash the cells with warm PBS and then incubate them with DCFDA in a serum-free, phenol red-free medium.

-

Incubation: Incubate the cells in the dark to allow for dye uptake and de-esterification.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[24]

Assessment of Lipid Peroxidation (TBARS Assay)

Objective: To quantify lipid damage as an indicator of oxidative stress.

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.[25][26] MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.[25]

Materials:

-

TBA reagent

-

Trichloroacetic acid (TCA)

-

MDA standards

Protocol:

-

Sample Preparation: Homogenize BSO-treated and control cells or tissues.

-

Reaction: Add TCA to the homogenate to precipitate proteins, then centrifuge and collect the supernatant. Add TBA reagent to the supernatant and heat.

-

Measurement: After cooling, measure the absorbance of the pink-colored product at approximately 532 nm.[25]

-

Calculation: Determine the MDA concentration in the samples by comparing the absorbance to an MDA standard curve.

Detection of Protein Carbonylation

Objective: To measure oxidative damage to proteins.

Principle: Protein carbonylation is a common marker of severe oxidative protein damage.[27][28] A widely used method involves the derivatization of protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), which can then be detected immunochemically using an anti-DNPH antibody.[29][30]

Materials:

-

DNPH solution

-

TCA

-

SDS-PAGE and Western blotting reagents

-

Anti-DNPH primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Protein Extraction: Extract proteins from BSO-treated and control cells.

-

Derivatization: Incubate the protein extracts with DNPH.

-

Protein Precipitation: Precipitate the proteins with TCA to remove excess DNPH.

-

Western Blotting: Separate the derivatized proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-DNPH antibody.

-

Detection: Visualize the carbonylated proteins using a chemiluminescence detection system.

Data Summary and Interpretation

The following table provides a hypothetical example of the expected outcomes from the described assays following BSO treatment.

| Assay | Control Group | BSO-Treated Group | Interpretation |

| Total Glutathione (nmol/mg protein) | 50 ± 5 | 10 ± 2 | Significant GSH depletion |

| ROS Levels (Relative Fluorescence Units) | 1000 ± 150 | 4500 ± 500 | Increased intracellular ROS |

| Lipid Peroxidation (MDA, µM) | 2.5 ± 0.3 | 8.0 ± 1.1 | Evidence of lipid damage |

| Protein Carbonylation (Relative Density) | 1.0 ± 0.2 | 3.5 ± 0.6 | Increased protein oxidation |

| Cell Viability (%) | 98 ± 2 | 65 ± 7 | BSO-induced cytotoxicity |

Conclusion and Future Directions

BSO is an invaluable tool for inducing a state of oxidative stress through the targeted depletion of glutathione. Its specificity and potency allow for the controlled investigation of the cellular responses to redox imbalance. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to explore the intricate roles of oxidative stress in health and disease. Future research will likely focus on the interplay between BSO-induced oxidative stress and other cellular signaling pathways, as well as its potential therapeutic applications in combination with other agents for the treatment of diseases characterized by redox dysregulation.

References

-

Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung. PubMed. [Link]

-

Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress. PubMed. [Link]

-

Inhibition of glutathione synthesis distinctly alters mitochondrial and cytosolic redox poise. Free Radical Biology and Medicine. [Link]

-

Effect of BSO-supplemented heavy metals on antioxidant enzymes in Arabidopsis thaliana. Elsevier. [Link]

-

Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. National Institutes of Health. [Link]

-

The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase. PubMed. [Link]

-

Inhibition of Glutathione Synthesis Reverses Bcl-2-mediated Cisplatin Resistance. Cancer Research. [Link]

-

Inhibition of glutathione synthesis overcomes Bcl-2-mediated topoisomerase inhibitor resistance and induces nonapoptotic cell death via mitochondrial-independent pathway. PubMed. [Link]

-

Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. National Institutes of Health. [Link]

-

The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO). BMC Neuroscience. [Link]

-

Glutathione Efflux and Cell Death. National Institutes of Health. [Link]

-

Induction of Oxidative Stress by Glutathione Depletion Causes Severe Hypertension in Normal Rats. American Heart Association Journals. [Link]

-

The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice. National Institutes of Health. [Link]

-

Buthionine sulfoximine acts synergistically with doxorubicin as a sensitizer molecule on different tumor cell lines. Semantic Scholar. [Link]

-

Induction of oxidative stress by glutathione depletion causes severe hypertension in normal rats. PubMed. [Link]

-

Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice. PubMed. [Link]

-

The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. PubMed. [Link]

-

Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. National Institutes of Health. [Link]

-

In Vitro Methods for the Evaluation of Oxidative Stress. Bentham Science Publisher. [Link]

-

Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides. PubMed. [Link]

-

The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. National Institutes of Health. [Link]

-

Inhibition of glutathione production by L-S,R-buthionine sulfoximine activates hepatic ascorbate synthesis - A unique anti-oxidative stress mechanism in mice. PubMed. [Link]

-

Glutathione depletion: Significance and symbolism. ScienceDirect. [Link]

-

Glutathione Depletion and Disruption of Intracellular Ionic Homeostasis Regulate Lymphoid Cell Apoptosis. National Institutes of Health. [Link]

-

γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level. National Institutes of Health. [Link]

-

Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies. ResearchGate. [Link]

-

Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. National Institutes of Health. [Link]

-

Analysis of BSO-induced oxidative stress, total glutathione levels,... ResearchGate. [Link]

-

Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies. PubMed. [Link]

-

Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells. PubMed. [Link]

-

Inducers of gamma-glutamylcysteine synthetase and their effects on glutathione synthetase expression. PubMed. [Link]

-

Glutathione and Aging: How It Slows Cellular Decline. OrganiClinic. [Link]

-

Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. National Institutes of Health. [Link]

-

An evaluation of oxidative markers in BSO-treated cells. (A) MDA... ResearchGate. [Link]

-

Protein carbonylation detection methods: A comparison. National Institutes of Health. [Link]

-

Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies. PubMed. [Link]

-

BSO-induced lipid peroxidation and cell death can be prevented by... ResearchGate. [Link]

-

Protein Carbonylation. National Institutes of Health. [Link]

-

Detection of Oxidative Stress-Induced Carbonylation in Live Mammalian Cells. National Institutes of Health. [Link]

Sources

- 1. Inhibition of glutathione synthesis distinctly alters mitochondrial and cytosolic redox poise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione and Aging: How It Slows Cellular Decline | OrganiClinic [organiclinic.com]

- 7. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of glutathione synthesis overcomes Bcl-2-mediated topoisomerase inhibitor resistance and induces nonapoptotic cell death via mitochondrial-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glutathione Efflux and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glutathione Depletion and Disruption of Intracellular Ionic Homeostasis Regulate Lymphoid Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 26. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Effects of Glutathione Depletion by Buthionine Sulfoximine (BSO)

Introduction: The Central Role of Glutathione in Cellular Homeostasis

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, with cytosolic concentrations ranging from 1 to 10 mM.[1] Often referred to as the "master antioxidant," GSH is a cornerstone of cellular defense, playing a pivotal role in maintaining redox homeostasis. Its functions are multifaceted, including the direct scavenging of reactive oxygen species (ROS), detoxification of xenobiotics, and serving as an essential cofactor for enzymes like Glutathione Peroxidase (GPX) and Glutathione S-transferases (GSTs).[2][3] The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular health. A disruption in this balance towards the oxidized state signifies oxidative stress, a condition implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[4][5]

Understanding the consequences of GSH depletion is therefore paramount for researchers investigating oxidative stress-related phenomena and for drug development professionals seeking to modulate cellular redox environments. Buthionine sulfoximine (BSO) is a highly specific and potent tool for this purpose, enabling the systematic study of cellular responses to a compromised antioxidant system. This guide provides a comprehensive overview of the mechanism of BSO, the downstream cellular effects of the resulting GSH depletion, and validated protocols for its application and assessment in a research setting.

The Mechanism of BSO: Precise Inhibition of Glutathione Synthesis

To appreciate the effects of BSO, one must first understand how GSH is synthesized. This two-step, ATP-dependent process begins with the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by the rate-limiting enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[3][6] The second step involves the addition of glycine to γ-glutamylcysteine by GSH synthetase to form glutathione.[3]

BSO is a synthetic amino acid that acts as a potent and irreversible inhibitor of GCS.[7][8][9] It functions as a transition-state analog; the enzyme phosphorylates BSO, which then binds tightly to the active site, effectively blocking the first and most critical step in GSH synthesis.[3] This specificity is a key experimental advantage, as BSO does not directly affect other major enzymatic systems, such as cytochrome P-450 or other conjugating enzymes, ensuring that the observed cellular effects can be confidently attributed to GSH depletion.[8]

Caption: Mechanism of BSO-mediated inhibition of Glutathione synthesis.

The Cellular Cascade: Downstream Consequences of GSH Depletion

The inhibition of GCS by BSO initiates a cascade of cellular events stemming from the loss of the primary antioxidant defense system.

Severe Oxidative Stress and Redox Imbalance

With GSH synthesis blocked, cellular levels of GSH decline rapidly. This depletion, often reaching less than 10% of control levels, cripples the cell's ability to neutralize ROS generated during normal metabolic processes.[6][10] The resulting accumulation of ROS, including superoxide (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), leads to widespread oxidative damage to lipids, proteins, and DNA.[11][12][13] This imbalance is a primary trigger for the subsequent cellular responses.

Induction of Regulated Cell Death Pathways

Prolonged and severe oxidative stress forces the cell to initiate programmed cell death. BSO-induced GSH depletion has been shown to trigger multiple distinct death pathways.

-

Apoptosis: The overproduction of ROS can damage mitochondria, leading to the release of cytochrome c into the cytosol. This event initiates the intrinsic apoptotic pathway, characterized by the activation of effector caspases like caspase-3, which execute the dismantling of the cell.[11][12] Studies have demonstrated that BSO treatment leads to increased caspase-3 activity and classic apoptotic markers like Annexin V staining.[11][14] This apoptotic response is often associated with changes in the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax.[15]

-

Ferroptosis: This is a distinct, iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides.[4] A key defender against ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which uses GSH as a cofactor to reduce and neutralize toxic lipid hydroperoxides.[16] By depleting the essential GSH cofactor, BSO treatment effectively inactivates GPX4.[4][17] This inactivation allows for the unchecked accumulation of lipid ROS, leading to membrane damage and cell death, a hallmark of ferroptosis.[18][19]

-

Necrosis: In some contexts, particularly at high BSO concentrations or after prolonged exposure, the overwhelming oxidative stress and cellular damage can lead to necrotic cell death, characterized by a loss of membrane integrity.[11]

Sensitization to Therapeutic Agents

Many cancer cells exhibit elevated intracellular GSH levels, which is a key mechanism of resistance to chemotherapy and radiation.[3][10][15] These therapies often rely on the generation of ROS to kill tumor cells. High GSH levels neutralize this therapeutic ROS, rendering the treatment less effective.

By pre-treating cancer cells with BSO to deplete their GSH stores, researchers can significantly enhance their sensitivity to a variety of anti-cancer agents, including platinum-based drugs (e.g., cisplatin), alkylating agents (e.g., melphalan), and radiation therapy.[10][20][21][22][23] This chemosensitization and radiosensitization is a major area of cancer research, with BSO being investigated as a potential adjuvant to improve the efficacy of existing treatments.[9][23]

Caption: Downstream signaling cascade following BSO-induced GSH depletion.

Experimental Design and Protocols: A Practical Guide

A robust experimental design is critical for obtaining reliable and interpretable data. This involves careful BSO treatment, validation of GSH depletion, and accurate measurement of downstream effects.

Workflow for Studying BSO-Induced Effects

The following diagram outlines a standard experimental workflow. The key principle of this self-validating system is to first confirm the primary effect (GSH depletion) before proceeding to measure the secondary consequences (ROS, cell death).

Caption: A typical experimental workflow for BSO studies.

Data Presentation: Typical BSO Treatment Parameters

The optimal concentration and duration of BSO treatment are cell-type dependent. It is always recommended to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line.

| Cell Line Type | Typical BSO Concentration | Incubation Time | Expected GSH Depletion | Reference(s) |

| Human Breast Cancer | 100 µM - 1 mM | 24 - 48 hours | ~60-95% | [15][20] |

| Human Ovarian Cancer | 1 - 2 mM | 48 hours | ~63-74% | [10] |

| Human Biliary Tract Cancer | 50 µM | 24 hours | Not specified, but effective | [21] |

| Rodent Fibroblasts (EMT6/SF) | 50 µM | 12 - 14 hours | >95% | [20] |

| Human Neuroblastoma | 100 µM - 1 mM | 24 - 72 hours | Significant | [12] |

Detailed Experimental Protocols

Protocol 1: BSO Treatment of Cultured Cells

-

Causality Note: This protocol establishes the initial experimental condition. The goal is to deplete GSH without causing immediate, non-specific toxicity. A vehicle control (the solvent used for BSO, typically PBS or media) is essential to ensure that the observed effects are due to BSO itself.

-

Preparation: Prepare a sterile stock solution of BSO (e.g., 100 mM in sterile PBS or culture medium). It may be necessary to adjust the pH to 7.0-7.4.[24] Filter-sterilize the stock solution.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of analysis. Allow cells to adhere overnight.

-

Treatment: Remove the existing medium and replace it with fresh medium containing the desired final concentration of BSO. Include a "Vehicle Control" group that receives an equivalent volume of the vehicle (e.g., PBS) without BSO.

-

Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the predetermined time (e.g., 12, 24, or 48 hours).

-

Harvesting: After incubation, harvest the cells according to the requirements of the downstream assays (e.g., trypsinization for flow cytometry, lysis for biochemical assays).

Protocol 2: Measurement of Total Glutathione (DTNB-Based Recycling Assay)

-

Trustworthiness Note: This assay is critical for validating that BSO has worked as intended. The principle relies on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH to produce a yellow-colored product (TNB), which is measured spectrophotometrically. Glutathione reductase is included to recycle GSSG back to GSH, allowing for the measurement of the total glutathione pool.[1] A standard curve using known concentrations of GSH is mandatory for quantification.

-

Sample Preparation:

-

Harvest and wash cells (approx. 1-5 x 10⁶) with cold PBS.

-

Lyse the cell pellet in a metaphosphoric acid (MPA) or perchloric acid (PCA) solution to precipitate proteins and stabilize GSH.

-

Centrifuge to pellet the precipitated protein and collect the supernatant, which contains the cellular thiols.

-

-

Assay Reaction:

-

In a 96-well plate, add your sample supernatant.

-

Prepare a GSH standard curve (e.g., 0-50 µM).

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.

-

Add the reaction mixture to all wells.

-

Initiate the reaction by adding glutathione reductase to all wells.

-

-

Measurement: Immediately measure the change in absorbance at 405-415 nm over several minutes using a microplate reader. The rate of color change is proportional to the total glutathione concentration.

-

Calculation: Determine the glutathione concentration in your samples by comparing their reaction rates to the standard curve. Normalize the results to the protein concentration of the initial cell lysate.

Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)

-

Expertise Note: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to measure general oxidative stress.[25][26] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). While widely used, it is important to recognize its limitations: it reacts with a broad range of oxidants and can be prone to artifacts.[5] For rigorous studies, complementing this assay with more specific probes (e.g., MitoSOX for mitochondrial superoxide) is highly recommended.[27] A positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide) is crucial for validating the assay's responsiveness.[25]

-

Cell Preparation: Treat cells with BSO as described in Protocol 1. Include a "Positive Control" group treated with an ROS-inducing agent (e.g., 100 µM H₂O₂) for the final 30-60 minutes of incubation.

-

Probe Loading:

-

Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.

-

Add medium containing 5-10 µM DCFH-DA to each well.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells gently with PBS.

-

Add fresh PBS or medium to the wells.

-

Immediately measure the fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (Excitation: ~485 nm / Emission: ~535 nm).[25]

-

-

Analysis: Quantify the fluorescence intensity. The results are typically expressed as a fold change in fluorescence relative to the vehicle-treated control cells.

Protocol 4: Assessment of Apoptosis (Annexin V/PI Staining)

-

Trustworthiness Note: This flow cytometry-based assay provides a quantitative measure of different stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

Cell Preparation: Treat cells with BSO (Protocol 1). Include a positive control for apoptosis (e.g., staurosporine).

-

Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed. Wash the combined cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls to set up proper compensation and gating.

-

Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion and Future Perspectives

Buthionine sulfoximine is an invaluable tool for probing the cellular consequences of a compromised glutathione system. By specifically and irreversibly inhibiting GCS, BSO treatment provides a reliable method to induce GSH depletion, leading to a cascade of predictable and measurable downstream effects, including severe oxidative stress and the activation of regulated cell death pathways like apoptosis and ferroptosis.[4][11][12] Its ability to sensitize cancer cells to conventional therapies underscores its ongoing relevance in drug development and oncology research.[22][23] The experimental protocols and validation steps outlined in this guide provide a framework for researchers to confidently employ BSO, ensuring that the data generated is both robust and mechanistically insightful. As our understanding of redox biology continues to expand, the precise modulation of the GSH pool with tools like BSO will remain a critical strategy for unraveling the complexities of cellular health and disease.

References

-

Kim, J. Y., et al. (2013). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Journal of Health Science. [Link]

-

Shrieve, D. C., et al. (1988). Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation. International Journal of Radiation Oncology, Biology, Physics. [Link]

-

Su, L., et al. (2021). Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment. Frontiers in Pharmacology. [Link]

-

Cook, J. A., et al. (1991). Evaluation of methods for measuring cellular glutathione content using flow cytometry. Cytometry. [Link]

-

Immunotec. (n.d.). Measuring Cellular Glutathione Concentration. Immunotec. [Link]

-

Cymbiotika. (2025). How to Measure Glutathione Levels: A Comprehensive Guide. Cymbiotika. [Link]

-

Kano, Y., et al. (2020). Glutathione depression alters cellular mechanisms of skeletal muscle fatigue in early stage of recovery and prolongs force depression in late stage of recovery. American Journal of Physiology-Cell Physiology. [Link]

-

Lewis-Wambi, J. S., et al. (2008). Buthionine sulfoximine sensitizes antihormone-resistant human breast cancer cells to estrogen-induced apoptosis. Breast Cancer Research. [Link]

-

Kim, C. J., et al. (1992). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of Korean Medical Science. [Link]

-

Yoon, Y., et al. (2015). The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. Oncology Letters. [Link]

-

da Silva, J., et al. (2023). Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Shin, H. R., et al. (2012). Buthionine sulfoximine promotes methylglyoxal-induced apoptotic cell death and oxidative stress in endothelial cells. Toxicology and Applied Pharmacology. [Link]

-

Ciafrè, S. A., et al. (2008). Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma. Neurochemistry International. [Link]

-